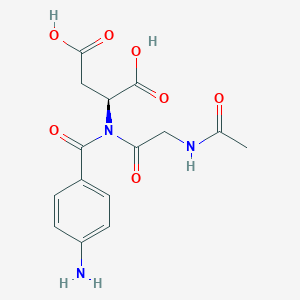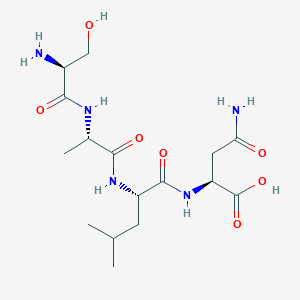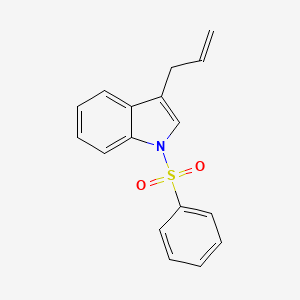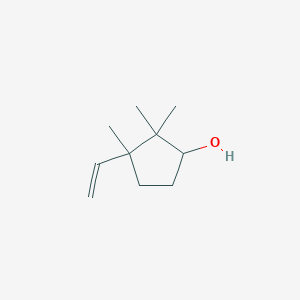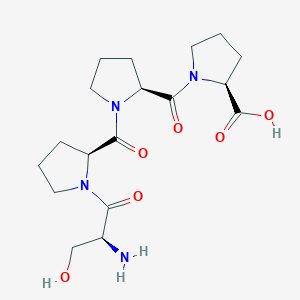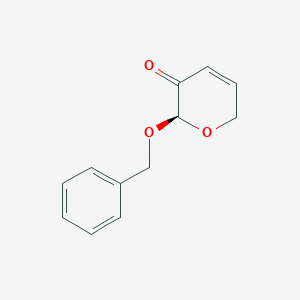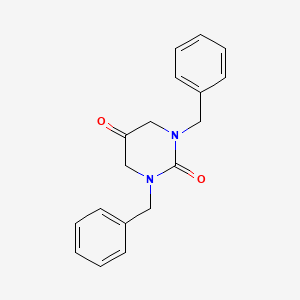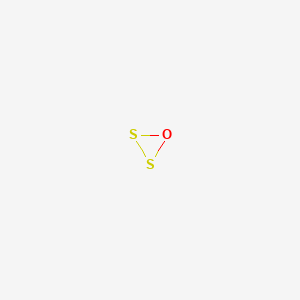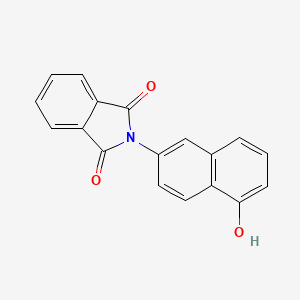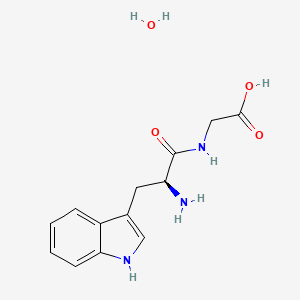
L-Tryptophylglycine--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophylglycine–water (1/1) is a dipeptide compound consisting of L-tryptophan and glycine, with a water molecule integrated into its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycine–water (1/1) typically involves the coupling of L-tryptophan and glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of L-Tryptophylglycine–water (1/1) may involve large-scale peptide synthesis techniques, optimized for high yield and purity. This can include automated peptide synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophylglycine–water (1/1) can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids.
Substitution: Substitution reactions can occur at the functional groups of the amino acids, such as the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of kynurenine derivatives, while reduction can yield modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Tryptophylglycine–water (1/1) has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: It serves as a substrate in enzymatic studies and can be used to investigate protein-peptide interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and in the study of peptide-based drugs.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Tryptophylglycine–water (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Tryptophylglycine–water (1/1) include other dipeptides such as L-Alanylglycine, L-Phenylalanylglycine, and L-Valylglycine. These compounds share structural similarities but differ in their amino acid composition and properties.
Uniqueness
L-Tryptophylglycine–water (1/1) is unique due to the presence of the indole ring from L-tryptophan, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving indole chemistry and tryptophan metabolism.
Propriétés
Numéro CAS |
321310-02-5 |
|---|---|
Formule moléculaire |
C13H17N3O4 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C13H15N3O3.H2O/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H2/t10-;/m0./s1 |
Clé InChI |
NDUZIQLYHXQIEL-PPHPATTJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
methylene]-](/img/structure/B14254214.png)
